N-methyl-2-(5-methyl-3-oxo-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)-N-phenylacetamide
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Overview
Description
N-METHYL-2-{5-METHYL-3-OXO-7-PHENYL-2H,3H-[1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-2-YL}-N-PHENYLACETAMIDE is a complex organic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazolopyrimidine core, which is a fused ring system containing both triazole and pyrimidine rings, making it a significant molecule in the field of heterocyclic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-METHYL-2-{5-METHYL-3-OXO-7-PHENYL-2H,3H-[1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-2-YL}-N-PHENYLACETAMIDE typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of appropriate hydrazine derivatives with diketones or ketoesters, followed by cyclization to form the triazolopyrimidine core. The final step usually involves N-methylation and acylation to introduce the phenylacetamide moiety .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity. The purification process often involves recrystallization or chromatographic techniques to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-METHYL-2-{5-METHYL-3-OXO-7-PHENYL-2H,3H-[1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-2-YL}-N-PHENYLACETAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
N-METHYL-2-{5-METHYL-3-OXO-7-PHENYL-2H,3H-[1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-2-YL}-N-PHENYLACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of new materials and as a precursor for various pharmaceuticals.
Mechanism of Action
The mechanism of action of N-METHYL-2-{5-METHYL-3-OXO-7-PHENYL-2H,3H-[1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-2-YL}-N-PHENYLACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyrimidine core can bind to active sites of enzymes, inhibiting their activity. This compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolopyrimidines: These compounds share the triazolopyrimidine core and exhibit similar biological activities.
Thiadiazoles: Known for their antimicrobial and anticancer properties.
Imidazoles: Widely used in medicinal chemistry for their diverse biological activities.
Uniqueness
N-METHYL-2-{5-METHYL-3-OXO-7-PHENYL-2H,3H-[1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-2-YL}-N-PHENYLACETAMIDE stands out due to its unique combination of the triazolopyrimidine core with the phenylacetamide moiety, which enhances its biological activity and potential therapeutic applications .
Properties
Molecular Formula |
C21H19N5O2 |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
N-methyl-2-(5-methyl-3-oxo-7-phenyl-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl)-N-phenylacetamide |
InChI |
InChI=1S/C21H19N5O2/c1-15-22-18(16-9-5-3-6-10-16)13-19-23-25(21(28)26(15)19)14-20(27)24(2)17-11-7-4-8-12-17/h3-13H,14H2,1-2H3 |
InChI Key |
QXIOFVVQXNUCEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC2=NN(C(=O)N12)CC(=O)N(C)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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